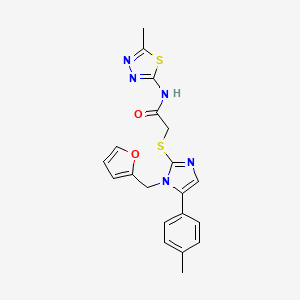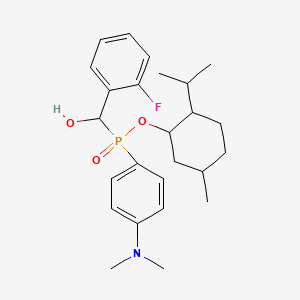
3-Iodo-4,5,6,7-tétrahydro-1H-indazole
Vue d'ensemble
Description
3-Iodo-4,5,6,7-tetrahydro-1H-indazole is a chemical compound with the molecular formula C7H9IN2. It is a derivative of indazole, a bicyclic heterocycle that is structurally related to indole. The presence of an iodine atom at the 3-position of the indazole ring imparts unique chemical properties to this compound .
Applications De Recherche Scientifique
3-Iodo-4,5,6,7-tetrahydro-1H-indazole has several applications in scientific research:
Mécanisme D'action
Target of Action
Indazole-containing heterocyclic compounds have been known to target a variety of enzymes and receptors, playing a significant role in various biological processes .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . The iodine atom in the compound could potentially enhance its binding affinity to its targets.
Biochemical Pathways
Indazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that the compound may be sensitive to oxygen and temperature, which could affect its bioavailability.
Result of Action
Indazole derivatives have been reported to have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
Action Environment
As mentioned earlier, the compound should be stored under specific conditions to maintain its stability .
Analyse Biochimique
Biochemical Properties
Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some indazole derivatives have shown anti-inflammatory activities, interacting with enzymes involved in inflammation
Cellular Effects
Indazole derivatives have been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole at different dosages in animal models have not been reported. Some indazole derivatives have shown weak anti-inflammatory, analgesic, antipyretic, and hypotensive activities in rats and mice
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole typically involves the iodination of 4,5,6,7-tetrahydro-1H-indazole. One common method is the reaction of 4,5,6,7-tetrahydro-1H-indazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of the iodine atom or reduction of the indazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted indazole derivatives.
Oxidation Reactions: Products include oxidized indazole derivatives.
Reduction Reactions: Products include reduced indazole derivatives and deiodinated compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrahydro-1H-indazole: Lacks the iodine atom, making it less reactive in substitution reactions.
3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole: Similar structure but with additional methyl groups, which may affect its reactivity and biological activity.
Uniqueness
3-Iodo-4,5,6,7-tetrahydro-1H-indazole is unique due to the presence of the iodine atom, which enhances its reactivity in various chemical reactions and may impart distinct biological activities compared to its non-iodinated counterparts .
Propriétés
IUPAC Name |
3-iodo-4,5,6,7-tetrahydro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHMCMMGUMQQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2396194.png)

![N-(2-ethyl-6-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2396198.png)
![9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride](/img/structure/B2396201.png)


![2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2396205.png)
![1,6-Dimethyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2396206.png)


